molecular formula C7H11NO5 B025913 N-Acetyl-D-glutamic acid CAS No. 19146-55-5

N-Acetyl-D-glutamic acid

Cat. No.: B025913
CAS No.: 19146-55-5
M. Wt: 189.17 g/mol
InChI Key: RFMMMVDNIPUKGG-RXMQYKEDSA-N
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Description

N-Acetyl-D-glutamic acid is a derivative of glutamic acid, an important amino acid involved in various metabolic pathways. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of the glutamic acid molecule. It plays a crucial role in the biosynthesis of arginine and is a key regulator in the urea cycle, which is responsible for converting toxic ammonia into urea for excretion from the body .

Scientific Research Applications

N-Acetyl-D-glutamic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Plays a role in the study of metabolic pathways, particularly in the urea cycle and arginine biosynthesis.

    Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders related to the urea cycle.

    Industry: Utilized in the production of flavor enhancers and food additives

Mechanism of Action

Target of Action

N-Acetyl-D-glutamic acid (NAG) primarily targets the urea cycle, a process that converts toxic ammonia to urea for excretion from the body . It is the first intermediate involved in the biosynthesis of arginine in prokaryotes and simple eukaryotes .

Mode of Action

NAG is biosynthesized from glutamate and acetylornithine by ornithine acetyltransferase, and from glutamic acid and acetyl-CoA by the enzyme N-acetylglutamate synthase . The reverse reaction, hydrolysis of the acetyl group, is catalyzed by a specific hydrolase .

Biochemical Pathways

NAG plays a vital role in the urea cycle and the biosynthesis of arginine . It is also involved in glutamate metabolism, which is associated with the biosynthesis of nucleic acids and proteins . Glutamate serves as a precursor molecule for the synthesis of various metabolites including N-acetyl-L-glutamate .

Pharmacokinetics

A study on acetylglutamine, a related compound, in rat blood and brain tissues based on liquid chromatography-tandem mass spectrometry and microdialysis technique has been reported

Result of Action

The primary result of NAG’s action is the detoxification of ammonia in the body. By acting as a regulator in the urea cycle, NAG helps convert toxic ammonia to urea, which is then excreted from the body . This process is crucial for maintaining nitrogen balance in the body.

Action Environment

The action of NAG is influenced by various environmental factors. For instance, the presence of other metabolites and enzymes can affect the efficiency of NAG’s role in the urea cycle and arginine biosynthesis . Additionally, factors such as pH and temperature can impact the stability and efficacy of NAG.

Safety and Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation . Avoid dust formation .

Biochemical Analysis

Biochemical Properties

N-Acetyl-D-glutamic acid interacts with several enzymes, proteins, and other biomolecules. It is the first intermediate involved in the biosynthesis of arginine in prokaryotes and simple eukaryotes . It also acts as a regulator in the urea cycle that converts toxic ammonia to urea for excretion from the body in vertebrates .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies on threshold effects and any toxic or adverse effects at high doses are ongoing .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors . It also affects metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are currently under study . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-D-glutamic acid can be synthesized through several methods. One common approach involves the reaction of glutamic acid with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields this compound as a white crystalline solid .

Industrial Production Methods

In industrial settings, this compound is often produced using enzymatic methods. The enzyme N-acetylglutamate synthase catalyzes the reaction between glutamic acid and acetyl-CoA to form this compound. This method is preferred due to its high specificity and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-D-glutamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • N-Acetyl-L-glutamic acid
  • N-Acetylaspartic acid
  • Aceglutamide
  • Citrulline
  • Pivagabine

Uniqueness

N-Acetyl-D-glutamic acid is unique due to its specific role in the urea cycle and its ability to regulate the activity of carbamoyl phosphate synthetase I. Unlike other similar compounds, it is directly involved in the detoxification of ammonia and the biosynthesis of arginine, making it a critical component in metabolic pathways .

Properties

IUPAC Name

(2R)-2-acetamidopentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO5/c1-4(9)8-5(7(12)13)2-3-6(10)11/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMMMVDNIPUKGG-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70364404
Record name N-ACETYL-D-GLUTAMIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5817-08-3, 19146-55-5
Record name Glutamic acid, N-acetyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-ACETYL-D-GLUTAMIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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